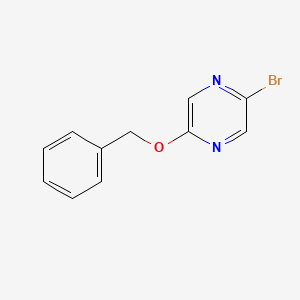

2-Benzyloxy-5-bromopyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyloxy-5-bromopyrazine is a chemical compound with the molecular formula C11H9BrN2O . It is used in research and development .

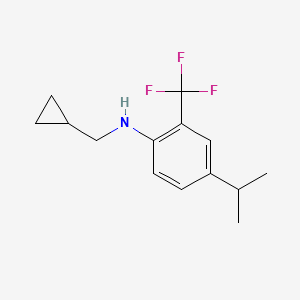

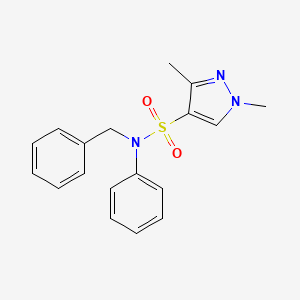

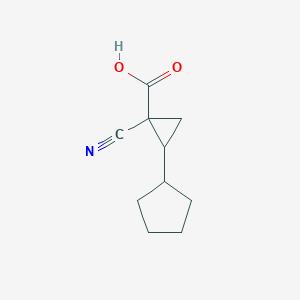

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position . The molecular weight of this compound is 265.1 g/mol .Wissenschaftliche Forschungsanwendungen

Suzuki Coupling Approach to Pyrazines

The preparation of 2-Amino-3-benzoyl-5-bromopyrazine, a compound related to 2-Benzyloxy-5-bromopyrazine, from 2-chloropyrazine and its application in Suzuki coupling to arylboronic acids highlight its utility in synthesizing pyrazine ring systems found in luminescent chromophores like coelenterazine. This demonstrates the compound's role in facilitating complex organic synthesis and the development of materials with potential applications in bioimaging and sensor technologies (Jones et al., 1996).

Ligand-Free Copper-Catalyzed Synthesis

Another application involves the ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles from o-bromoaryl derivatives, where compounds like this compound can serve as precursors. This methodology emphasizes the compound's contribution to the synthesis of heterocyclic compounds, which are foundational structures in many drugs and agrochemicals (Saha et al., 2009).

Palladium-Catalyzed Cross-Coupling Reactions

In addition, this compound's involvement in palladium-catalyzed cross-coupling reactions with pyridylboronic acids to produce amino-substituted arylpyridines, bipyridines, and pyrazinopyridines underlines its significance in creating complex molecules with potential therapeutic applications. This synthesis route opens avenues for the development of novel pharmaceuticals by providing a method for constructing polyheterocyclic systems with diverse biological activities (Thompson et al., 2005).

Synthesis and Biological Evaluation of Derivatives

Furthermore, the synthesis of derivatives such as 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides, using similar compounds, for antimicrobial and anticancer evaluation showcases the potential of this compound in medicinal chemistry. These studies not only explore the antimicrobial and anticancer properties of synthesized derivatives but also contribute to the understanding of structure-activity relationships, paving the way for the discovery of new therapeutic agents (Kumar et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-phenylmethoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-14-11(7-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDXZWQIHBNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)